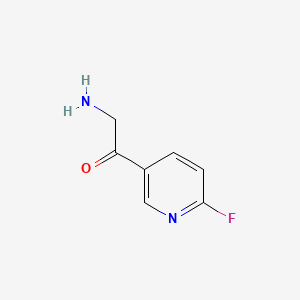

2-Amino-1-(6-fluoropyridin-3-yl)ethanone

Beschreibung

2-Amino-1-(6-fluoropyridin-3-yl)ethanone is a fluorinated pyridine derivative characterized by a ketone group at the 1-position and an amino group at the 2-position of an ethanone backbone. The 6-fluoro substitution on the pyridine ring enhances its electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery.

Eigenschaften

CAS-Nummer |

136592-27-3 |

|---|---|

Molekularformel |

C7H7FN2O |

Molekulargewicht |

154.144 |

IUPAC-Name |

2-amino-1-(6-fluoropyridin-3-yl)ethanone |

InChI |

InChI=1S/C7H7FN2O/c8-7-2-1-5(4-10-7)6(11)3-9/h1-2,4H,3,9H2 |

InChI-Schlüssel |

BVCIDMLLMUGBHJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC=C1C(=O)CN)F |

Synonyme |

Ethanone, 2-amino-1-(6-fluoro-3-pyridinyl)- (9CI) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(6-fluoropyridin-3-yl)ethanone typically involves the following steps:

Starting Material: The synthesis begins with 6-fluoropyridine, which is commercially available or can be synthesized through various methods.

Amination: The introduction of the amino group can be achieved through nucleophilic substitution reactions. For instance, 6-fluoropyridine can be reacted with ammonia or an amine under suitable conditions to introduce the amino group at the desired position.

Formation of Ethanone: The ethanone moiety can be introduced through acylation reactions. This can be achieved by reacting the aminated pyridine with an appropriate acylating agent, such as acetyl chloride, under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of 2-Amino-1-(6-fluoropyridin-3-yl)ethanone would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group, resulting in the formation of 2-amino-1-(6-fluoro-3-pyridinyl)ethanol.

Substitution: The fluoro substituent on the pyridine ring can be replaced by other nucleophiles through substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.

Major Products:

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: 2-Amino-1-(6-fluoro-3-pyridinyl)ethanol.

Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(6-fluoropyridin-3-yl)ethanone has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Research: It serves as a probe or ligand in studies involving enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-1-(6-fluoropyridin-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluoro substituent can enhance binding affinity and selectivity due to its electron-withdrawing properties, which influence the compound’s overall electronic structure and reactivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

The following compounds are structurally related to 2-Amino-1-(6-fluoropyridin-3-yl)ethanone, differing in substituents on the pyridine ring or the ethanone moiety:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 6-fluoro substituent in the target compound enhances metabolic stability compared to non-fluorinated analogs. In contrast, the 6-chloro and trifluoromethyl groups in 1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanone increase lipophilicity, favoring pesticidal activity .

- Aromatic Ring Modifications: Replacement of pyridine with phenyl (e.g., 2-Amino-1-(2-hydroxyphenyl)ethanone) reduces planarity and alters solubility.

- Bioactivity: Fluorine substitution at the para position of the phenyl ring (e.g., in imidazolopiperazines) significantly improves antimalarial potency, as seen in IC₅₀ values (10 nM vs. 2270 nM for methoxy-substituted analogs) .

Physical and Chemical Properties

- Melting Points: Hydroxyphenyl analogs (e.g., 2-Amino-1-(2-hydroxyphenyl)ethanone) exhibit higher melting points (177°C) compared to fluoropyridinyl derivatives, likely due to crystalline packing facilitated by hydrogen bonds .

- Solubility: The trifluoroethyl ketone group in 1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanone reduces aqueous solubility but enhances membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.